molecular formula C13H16ClN5O B1425108 N-(2-Pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl CAS No. 1220035-40-4

N-(2-Pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl

Cat. No. B1425108
M. Wt: 293.75 g/mol
InChI Key: IAEHXRGQMVCREQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of this exact compound, substituted pyridines can be synthesized via various methodologies . One such method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Scientific Research Applications

Synthesis and Derivatives

  • N-(2-Pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl and its derivatives are synthesized for various scientific purposes. For instance, the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols as novel fused heterobicycles explores the potential of these compounds in different scientific applications (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
  • Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as Mycobacterium tuberculosis pantothenate synthetase inhibitors shows their potential in addressing tuberculosis (Samala, Devi, Nallangi, Yogeeswari, & Sriram, 2013).

Pharmaceutical Applications

  • The compound's derivatives have been explored for their potential as pharmaceutical agents. For example, novel Mycobacterium tuberculosis pantothenate synthetase inhibitors are based on the 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine structure (Samala et al., 2013).
  • Another study focusing on the discovery of tetrahydro-pyrazolo[4,3-c]pyridines for neuropathic pain treatment indicates the therapeutic applications of these compounds (Yogeeswari, Sharma, Samala, Gangadhar, Karthick, Mallipeddi, Semwal, & Sriram, 2013).

Antimicrobial and Antifungal Research

Chemical Properties and Stability

  • Studies on the tautomerism of aza heterocycles, including compounds like 5-methyl-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo-[4,3-c]pyridin-3-one, provide insights into the chemical properties and stability of these compounds (Gubaidullin, Nabiullin, Kharlamov, & Buzykin, 2014).

Exploration in Fungicides

  • Research into the synthesis of pyrazolo[1,5-a]pyrimidine analogues of carboxin, a systemic fungicide, illustrates the use of these compounds in agriculture (Huppatz, 1985).

Antiproliferative and Antitubercular Activity

  • The synthesis and evaluation of pyrazolo[1,5-a]pyridine-3-carboxamides as novel antitubercular agents highlight their potential in the treatment of tuberculosis (Tang, Wang, Wu, Wan, Tu, Njire, Wan, Franzblauc, Zhang, Lu, & Ding, 2015).
  • Compounds like 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines have been studied for their antiproliferative activity, suggesting their potential in cancer treatment (Razmienė, Řezníčková, Dambrauskienė, Ostruszka, Kubala, Žukauskaitė, Kryštof, Šačkus, & Arbačiauskienė, 2021).

properties

IUPAC Name

N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O.ClH/c19-13(16-7-9-3-1-2-5-15-9)12-10-8-14-6-4-11(10)17-18-12;/h1-3,5,14H,4,6-8H2,(H,16,19)(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEHXRGQMVCREQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NN=C2C(=O)NCC3=CC=CC=N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

CAS RN

1220035-40-4
Record name 1H-Pyrazolo[4,3-c]pyridine-3-carboxamide, 4,5,6,7-tetrahydro-N-(2-pyridinylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220035-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-Pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl
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N-(2-Pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl
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N-(2-Pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl
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